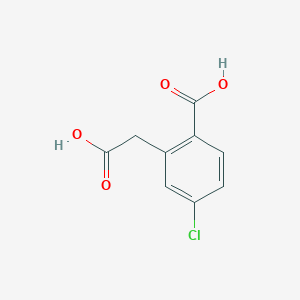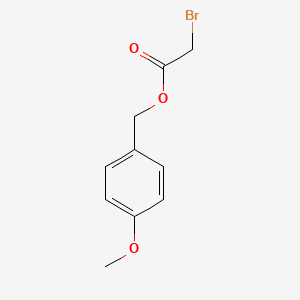
4-Methoxybenzyl 2-bromoacetate
Overview
Description
4-Methoxybenzyl 2-bromoacetate is a chemical compound with the molecular formula C10H11BrO3 . It is used as a reagent for the protection of hydroxyl groups, which can be removed by treatment with DDQ . It has been used in the synthesis of ®- (–)-argentilactone .
Synthesis Analysis
The synthesis of 4-Methoxybenzyl 2-bromoacetate involves the reaction of 4-methoxyphenyldiazomethane with carboxylic acids . This method has been employed with structurally complex or sensitive substrates . For example, the sensitive β-lactam was converted to the corresponding PMB ester in 89% yield .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzyl 2-bromoacetate consists of a benzene ring substituted with a methoxy group and a bromoacetate group .Chemical Reactions Analysis
4-Methoxybenzyl 2-bromoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of ®- (–)-argentilactone . It is also used in the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Triazole Derivatives : 4-Methoxybenzyl 2-bromoacetate is used in the synthesis of triazole derivatives with potential anti-lipase and anti-urease activities. These derivatives have shown moderate-to-good inhibitory effects, suggesting their potential as therapeutic agents (Bekircan et al., 2014).
Anticancer Evaluation : This compound plays a role in the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened for anticancer activity against various cancer cell lines. This highlights its potential in developing novel anticancer agents (Bekircan et al., 2008).
Chemical Synthesis and Analysis
Synthesis of 13C3-hydroxyacetone : The compound is utilized in synthesizing labeled compounds like 13C3-hydroxyacetone, indicating its usefulness in creating specific molecular markers for scientific research (Dicus et al., 2003).
Radical Cyclization in Organic Synthesis : It's involved in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization, demonstrating its application in complex organic synthesis processes (Majumdar & Mukhopadhyay, 2003).
GC–MS and GC–IR Analysis : The compound's derivatives are studied using gas chromatography-mass spectrometry (GC–MS) and gas chromatography-infrared (GC–IR) analysis, emphasizing its relevance in analytical chemistry for identifying novel psychoactive substances (Abiedalla et al., 2021).
Mechanism of Action
properties
IUPAC Name |
(4-methoxyphenyl)methyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNOEAMXCXKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530616 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2-bromoacetate | |
CAS RN |
63353-51-5 | |
| Record name | (4-Methoxyphenyl)methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



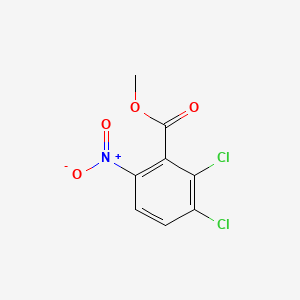
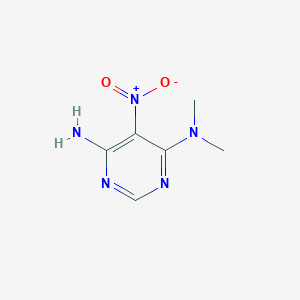


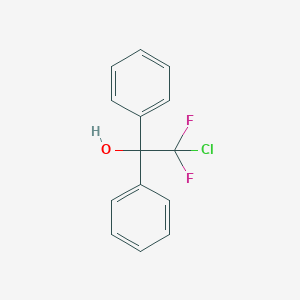

![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)
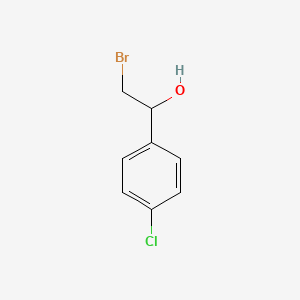
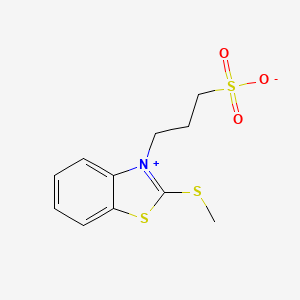
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)
